6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

Catalog No.
S6595079
CAS No.
2055841-96-6
M.F
C15H25NO4
M. Wt
283.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dic...

CAS Number

2055841-96-6

Product Name

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

IUPAC Name

6-O-tert-butyl 8-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-16(10-15(11)7-6-8-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

WRNDOFPOBRBTPW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CN(CC12CCC2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC12CCC2)C(=O)OC(C)(C)C

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. With the molecular formula C₁₅H₂₅NO₄ and a molecular weight of approximately 283.37 g/mol, this compound features a nitrogen atom within a spirocyclic framework, which contributes to its distinctive chemical properties and potential biological activities. The compound is identified by the CAS number 2055841-96-6 and has been noted for its various applications in chemical research and development .

The chemical reactivity of 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate can be attributed to its functional groups, particularly the dicarboxylate moiety. It can undergo typical reactions associated with carboxylic acids, such as esterification and decarboxylation. Additionally, the nitrogen atom in the azaspiro structure may participate in nucleophilic substitution reactions, making it a versatile intermediate in synthetic organic chemistry.

The synthesis of 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

  • Formation of the spirocyclic framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-butyl and ethyl groups: These substituents can be added via alkylation reactions.
  • Carboxylation: The dicarboxylate functionality is usually introduced through carboxylation reactions using suitable reagents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs.
  • Chemical Research: It can be utilized as an intermediate in organic synthesis.
  • Material Science: Its properties may lend themselves to use in developing novel materials or polymers.

Interaction studies involving 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate are essential for understanding its behavior in biological systems. Investigations into its binding affinity with biological targets (e.g., enzymes or receptors) could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate, including:

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylateSpirocyclic with nitrogenDicarboxylate functionality
7-Methyl-2-(2-methylpropyl)-1,3-dioxoisoindoleSpirocyclic without nitrogenLacks dicarboxylate
5-Methyl-2-(2-methylpropyl)-1,3-dioxoisoindoleSimilar functional groupsDifferent cyclic structure
Cyclopentane derivativesVarying cyclic structuresDifferent functional groups

This compound's unique combination of structural features and potential applications makes it an interesting subject for further research in both synthetic chemistry and pharmacology.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

283.17835828 g/mol

Monoisotopic Mass

283.17835828 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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